(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a 1-(3,4-dichlorophenyl)ethylamine moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(3,4-dichlorophenyl)methyl]amine
- (Butan-2-yl)[1-(3,4-dichlorophenyl)propyl]amine
- (Butan-2-yl)[1-(3,4-dichlorophenyl)butyl]amine
Uniqueness
(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-4-8(2)15-9(3)10-5-6-11(13)12(14)7-10/h5-9,15H,4H2,1-3H3 |
InChI Key |
DQJVZIILUSGFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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